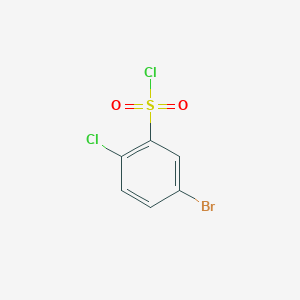

5-Bromo-2-chlorobenzene-1-sulfonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-2-chlorobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrCl2O2S/c7-4-1-2-5(8)6(3-4)12(9,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWVGJTXXYAIKIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)S(=O)(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrCl2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40679092 | |

| Record name | 5-Bromo-2-chlorobenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40679092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81226-68-8 | |

| Record name | 5-Bromo-2-chlorobenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40679092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-2-chlorobenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Whitepaper: Strategic Synthesis of 5-Bromo-2-chlorobenzene-1-sulfonyl chloride

Executive Summary

5-Bromo-2-chlorobenzene-1-sulfonyl chloride (CAS 219609-67-5) is a critical electrophilic scaffold in medicinal chemistry, particularly for the development of sulfonamide-based inhibitors and SGLT-2 modulators. Its structural utility lies in the orthogonal reactivity of its three functional handles: the sulfonyl chloride (

This technical guide outlines two distinct synthesis pathways. Route A (Direct Chlorosulfonation) offers an economical, scalable approach suitable for early-stage material generation. Route B (Meerwein Sulfochlorination) represents the "Gold Standard" for pharmaceutical applications, ensuring absolute regiochemical fidelity through a radical-mediated mechanism.

Retrosynthetic Analysis & Decision Logic

The synthesis hinges on the introduction of the chlorosulfonyl motif onto the 1-bromo-4-chlorobenzene core. The choice of pathway depends on the required purity profile and available starting materials.

Figure 1: Strategic decision tree for selecting the synthesis pathway based on project constraints.

Pathway 1: Direct Chlorosulfonation (The Industrial Route)

This route utilizes Chlorosulfonic acid (

Mechanistic Insight

The reaction proceeds via Electrophilic Aromatic Substitution (EAS). In the starting material, 1-bromo-4-chlorobenzene, both halogens are ortho-para directing.

-

Chlorine (Pos 1): Directs to positions 2 and 6.

-

Bromine (Pos 4): Directs to positions 3 and 5.

While electronic deactivation is similar, steric hindrance dictates the outcome. The chlorine atom is significantly smaller (Van der Waals radius ~1.75 Å) than the bromine atom (~1.85 Å). Consequently, substitution occurs preferentially ortho to the chlorine , yielding the desired 2-chloro-5-bromo isomer.

Experimental Protocol

Reagents:

-

Chlorosulfonic acid (5.0 - 8.0 eq)

-

Thionyl chloride (

) (1.0 eq, optional scavenger)

Step-by-Step Workflow:

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and a gas trap (scrubber for

fumes). -

Charging: Charge Chlorosulfonic acid (excess) into the flask and cool to 0°C.

-

Addition: Slowly add solid 1-bromo-4-chlorobenzene in portions over 30 minutes. Critical: Control exotherm to keep T < 10°C to prevent sulfone byproduct formation.

-

Reaction: Once addition is complete, warm the mixture to 60°C–80°C. Stir for 4–6 hours.

-

Checkpoint: Monitor via TLC (quench aliquot in MeOH). Disappearance of starting material indicates completion.

-

-

Quench (Hazardous): Cool the reaction mass to ambient temperature. Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

-

Note: The reaction with water is violent. Maintain internal temperature < 20°C.

-

-

Extraction: Extract the precipitated oil/solid with Dichloromethane (DCM) (

volumes). -

Workup: Wash organic layer with cold water, then 5%

, then Brine. Dry over -

Isolation: Evaporate solvent to yield the crude sulfonyl chloride. Recrystallize from Hexane/Ethyl Acetate if necessary.

Pathway 2: Meerwein Sulfochlorination (The Precision Route)

For drug development where isomeric purity is non-negotiable (>99.5%), the Sandmeyer-type Meerwein reaction is the authoritative method. This route fixes the regiochemistry by starting with the amine at the exact desired position.

Mechanistic Insight

This reaction operates via a Radical-Polar Crossover mechanism.

-

Diazotization: The aniline is converted to the diazonium salt (

). -

Reduction:

or -

Capture: The aryl radical attacks sulfur dioxide (

) to form the sulfonyl radical, which is then chlorinated by

Figure 2: Radical mechanism of the Meerwein Sulfochlorination.

Experimental Protocol

Reagents:

-

2-Chloro-5-bromoaniline (1.0 eq)

-

Sodium Nitrite (

) (1.1 eq) -

Hydrochloric Acid (conc.)[3]

-

Glacial Acetic Acid (Solvent)[3]

-

Sulfur Dioxide (

) gas (or generated in situ from -

Copper(II) Chloride (

) (0.2 eq)

Step-by-Step Workflow:

-

Diazotization:

-

Dissolve 2-chloro-5-bromoaniline in a mixture of conc.

and Acetic Acid (1:3 ratio). -

Cool to -5°C to 0°C using an ice/salt bath.

-

Add aqueous

dropwise.[3] Stir for 30 mins. -

Validation: Starch-iodide paper should turn blue (excess nitrite).

-

-

Preparation of

Solution:-

In a separate vessel, saturate Glacial Acetic Acid with

gas (bubbling) until the weight increases by ~30%. -

Add

catalyst to this solution.[3]

-

-

The Meerwein Coupling:

-

Pour the cold diazonium solution into the

mixture. -

Observation: Immediate evolution of Nitrogen gas (

) will occur. -

Allow the mixture to warm to room temperature naturally. Stir until gas evolution ceases (1–2 hours).

-

-

Workup:

-

Pour the reaction mixture into ice water. The product will often precipitate as a solid.

-

Filter the solid or extract with Ethyl Acetate.[4]

-

Wash with water to remove acetic acid.

-

-

Purification:

-

This route typically yields high purity (>98%) crude. Flash chromatography (Hexane/EtOAc) can be used for "Pharma Grade" purification.

-

Comparative Data & Specifications

| Feature | Route A: Direct Chlorosulfonation | Route B: Meerwein Diazotization |

| Regioselectivity | ~90:10 (Favors ortho-Cl) | >99:1 (Determined by precursor) |

| Yield | 60–75% | 80–90% |

| Cost | Low (Commodity reagents) | High (Aniline precursor cost) |

| Scalability | High (Kilogram to Ton) | Moderate (Gas handling limits) |

| Safety Profile | Corrosive ( | Toxic ( |

| Primary Use | Reagent manufacturing | Drug Discovery / API Synthesis |

Safety & Handling (SDS Summary)

-

Corrosivity: The product hydrolyzes to form

and the corresponding sulfonic acid. Store in a desiccator. -

Reaction Hazards:

-

Chlorosulfonic Acid: Reacts explosively with water. Quenching must be performed by adding the acid to ice, never water to acid.

-

Diazonium Salts: Potentially shock-sensitive if allowed to dry completely. Keep in solution and react immediately.

-

Sulfur Dioxide: Toxic inhalation hazard. All Route B operations must be performed in a high-efficiency fume hood.

-

References

-

Baxendale, I. R., et al. (2013). "Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor." Journal of Flow Chemistry, 3, 119–127.

-

Organic Syntheses. (1981). "m-Trifluoromethylbenzenesulfonyl Chloride." Org.[5] Synth. 60, 121. (Methodological basis for Meerwein reaction).

-

WIPO Patent WO2023019849. (2023). "Method for Preparing 5-Bromo-2-Chloro-Benzoic Acid." (Describes analogous diazotization chemistry for the 5-bromo-2-chloro scaffold).

-

BenchChem. "1-Bromo-4-chlorobenzene Structure and Reactivity." (Confirmation of ortho/para directing effects).

-

ResearchGate. (2021). "Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides." (Validation of aqueous Meerwein protocols).

Sources

- 1. p-Bromochlorobenzene | C6H4BrCl | CID 7806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzene, 1-bromo-4-chloro- [webbook.nist.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides - Google Patents [patents.google.com]

- 5. chemimpex.com [chemimpex.com]

synthesis of 5-Bromo-2-chlorobenzene-1-sulfonyl chloride from 2-chloro-5-bromoaniline

An In-Depth Technical Guide to the Synthesis of 5-Bromo-2-chlorobenzene-1-sulfonyl Chloride from 2-Chloro-5-bromoaniline

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, a valuable intermediate in pharmaceutical and agrochemical research. The core of this guide focuses on a robust and modern two-step, one-pot synthetic pathway commencing from 2-chloro-5-bromoaniline. The process leverages a classical diazotization reaction followed by a copper-catalyzed Sandmeyer-type chlorosulfonylation. We will delve into the mechanistic underpinnings of each transformation, present a detailed, field-proven experimental protocol, and discuss critical process parameters and safety considerations. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded approach to the preparation of this and related aryl sulfonyl chlorides.

Introduction

1.1 The Significance of Aryl Sulfonyl Chlorides

Aryl sulfonyl chlorides are a cornerstone functional group in modern organic synthesis. They are pivotal precursors to sulfonamides, a privileged motif found in a vast array of FDA-approved drugs, including antibiotics, diuretics, and hypoglycemic agents. Beyond their role in medicinal chemistry, sulfonyl chlorides serve as versatile intermediates for the synthesis of sulfonate esters and sulfonic acids and are employed as protecting groups for amines.[1] The inherent reactivity of the sulfonyl chloride group makes it a powerful handle for introducing the sulfonyl moiety into complex molecules.

1.2 Profile of this compound

The target molecule, this compound (CAS No: 81226-68-8), is a highly functionalized building block. The specific arrangement of the chloro, bromo, and sulfonyl chloride groups on the benzene ring offers multiple points for subsequent chemical modification, making it an attractive intermediate for creating libraries of complex compounds in drug discovery programs.

1.3 Overview of the Synthetic Strategy

The most reliable and scalable method for converting aromatic amines, such as 2-chloro-5-bromoaniline, into their corresponding sulfonyl chlorides is through a sequence involving diazotization followed by a Sandmeyer-type reaction.[2] This guide will detail a modern iteration of this process which generates the aryl diazonium salt in situ and immediately converts it to the target sulfonyl chloride, enhancing the safety and efficiency of the overall transformation.[3][4]

Mechanistic Principles: A Tale of Two Reactions

The synthesis is a classic example of tandem reaction chemistry, where the product of the first reaction becomes the substrate for the second, all within the same reaction vessel.

2.1 The Diazotization of 2-Chloro-5-bromoaniline

The first stage is the conversion of the primary aromatic amine into a diazonium salt. This is achieved by treating the aniline with nitrous acid (HNO₂), which is generated in situ from the reaction of a nitrite salt (e.g., sodium nitrite or tert-butyl nitrite) with a strong acid like hydrochloric acid.[5]

The key mechanistic steps are:

-

Formation of the Nitrosating Agent: In the acidic medium, the nitrite is protonated and subsequently loses water to form the nitrosonium ion (NO⁺), the active electrophile.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the aniline attacks the nitrosonium ion.

-

Proton Transfers & Dehydration: A series of proton transfers and the eventual elimination of a water molecule lead to the formation of the stable aryl diazonium salt.

Causality in Experimental Choice: This reaction is notoriously temperature-sensitive. It is performed at low temperatures (typically 0–5 °C) because aryl diazonium salts are unstable at higher temperatures and can decompose, often violently, or react with water to form undesirable phenol byproducts. The use of a strong acid is essential to generate the electrophilic nitrosonium ion and to keep the reaction medium sufficiently acidic to prevent the newly formed diazonium salt from coupling with unreacted aniline to form diazoamino compounds.[6]

2.2 The Sandmeyer-Type Chlorosulfonylation

The Sandmeyer reaction is a radical-based transformation that converts aryl diazonium salts into aryl halides or, in this modified version, aryl sulfonyl chlorides.[2] The process is catalyzed by copper(I) or copper(II) salts.[1]

The key mechanistic steps are:

-

Single Electron Transfer (SET): A copper catalyst (e.g., CuCl₂) donates a single electron to the diazonium salt.

-

Radical Formation: The diazonium salt accepts the electron and decomposes, releasing nitrogen gas (a thermodynamically favorable process) and forming an aryl radical.

-

Radical Capture: The aryl radical reacts with a source of sulfur dioxide (SO₂) to form an arylsulfonyl radical.

-

Oxidation and Product Formation: The arylsulfonyl radical is then oxidized by a copper(II) species, and it captures a chloride ion from the reaction medium to form the final this compound product, regenerating the active copper catalyst in the process.

Causality in Experimental Choice: Historically, this reaction required bubbling gaseous, toxic SO₂ through the reaction mixture. A significant modern advancement, which we will use in our protocol, is the use of a stable, solid SO₂ surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane-sulfur dioxide adduct).[4][7] This surrogate safely and slowly releases SO₂ into the reaction medium, making the procedure far more manageable, safer, and scalable. The copper catalyst is essential; without it, the formation of the aryl radical from the diazonium salt is inefficient.[3]

Caption: Step-by-step experimental workflow diagram.

3.3 Step-by-Step Synthesis Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloro-5-bromoaniline (2.06 g, 10.0 mmol), DABSO (1.44 g, 6.0 mmol), and anhydrous copper(II) chloride (67 mg, 0.5 mmol).

-

Solvent and Acid Addition: Add anhydrous acetonitrile (50 mL) followed by concentrated hydrochloric acid (1.65 mL, 20.0 mmol). Stir the resulting suspension at room temperature.

-

Diazotization: Slowly add tert-butyl nitrite (1.25 mL, 11.0 mmol) to the stirring suspension dropwise over approximately 10 minutes using a syringe.

-

Expert Observation: You will observe the evolution of gas (N₂) and a gradual color change. The dropwise addition is crucial to control the rate of the reaction and maintain a safe temperature profile without external cooling.

-

-

Reaction: Seal the flask and allow the mixture to stir at room temperature for 16-18 hours.

-

Monitoring: The reaction can be monitored by thin-layer chromatography (TLC) or LC-MS to confirm the consumption of the starting aniline.

-

Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing 50 mL of water.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (1 x 50 mL) and brine (1 x 50 mL).

-

Trustworthiness Check: The bicarbonate wash is critical to neutralize any remaining acid. Be cautious as CO₂ evolution may occur.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure this compound.

Process Optimization and Safety Considerations

4.1 Critical Parameters

-

Purity of Reagents: The aniline starting material should be of high purity. Impurities can lead to side reactions and complicate purification. Anhydrous solvents are recommended to minimize the hydrolysis of the sulfonyl chloride product.

-

Stoichiometry: The equivalents of the diazotizing agent and acid are critical for complete conversion of the aniline. The amount of the SO₂ surrogate is also optimized for high yield.

-

Reaction Time: While the reaction is typically complete within 18 hours, monitoring is the best way to determine the optimal endpoint and avoid potential degradation of the product.

4.2 Safety Precautions

-

Diazonium Salts: Although this protocol generates the diazonium salt in situ preventing its accumulation, it is important to remember that isolated diazonium salts can be explosive when dry. Always handle with appropriate care. [3]* Reagent Handling: tert-Butyl nitrite is volatile and flammable. Hydrochloric acid is highly corrosive. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Gas Evolution: The reaction releases nitrogen gas. The reaction vessel should be appropriately vented to prevent pressure buildup.

Conclusion

The is efficiently achieved through a modern Sandmeyer-type chlorosulfonylation. By employing an in situ diazotization and utilizing a stable sulfur dioxide surrogate like DABSO, this method proves to be not only high-yielding but also operationally simple and inherently safer than classical approaches. [4]This guide provides a robust framework, grounded in mechanistic understanding, for the successful laboratory-scale preparation of this valuable chemical intermediate.

References

-

Pincekova, L., Merot, A., Schäfer, G., & Willis, M. C. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters, 26(29), 5951–5955. [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Retrieved from [Link]

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.

- Moody, C. J., & Whitham, G. H. (1992).

- Laali, K. K., & Gettwert, V. J. (2001). Diazotization of Poorly Basic Aromatic and Heteroaromatic Amines in Ionic Liquid and Bronsted Acidic Ionic Liquid Solvents. The Journal of Organic Chemistry, 66(1), 35-40.

- Doyle, M. P., & Bryker, W. J. (1979). Alkyl nitrite-metal halide deamination reactions. 6. Direct synthesis of arenediazonium salt complexes from aromatic amines, alkyl nitrites, and Lewis acids. The Journal of Organic Chemistry, 44(10), 1572–1574.

- Hodson, H. F., & Smith, G. F. (1957). The Sandmeyer reaction. Part I. The reaction of diazonium salts with cuprous chloride in hydrochloric acid. Journal of the Chemical Society, 3544-3546.

Sources

- 1. pure.mpg.de [pure.mpg.de]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Diazotisation [organic-chemistry.org]

- 6. US2827449A - Process of diazotization of aromatic - Google Patents [patents.google.com]

- 7. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate [organic-chemistry.org]

An In-Depth Technical Guide to 5-Bromo-2-chlorobenzene-1-sulfonyl chloride: Properties, Synthesis, and Applications

Abstract and Strategic Importance

5-Bromo-2-chlorobenzene-1-sulfonyl chloride is a highly functionalized aromatic compound of significant interest to the pharmaceutical and agrochemical industries. Its strategic importance lies in the orthogonal reactivity of its constituent moieties: the sulfonyl chloride group serves as a potent electrophile for constructing sulfonamides and sulfonate esters, while the bromo- and chloro-substituents on the benzene ring provide handles for subsequent cross-coupling reactions. This dual functionality allows for the rapid and divergent synthesis of complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, a validated synthetic protocol, a review of its core reactivity, and a discussion of its applications, particularly in the context of modern drug discovery.

Physicochemical and Spectroscopic Profile

A precise understanding of a reagent's physical and spectroscopic properties is fundamental to its effective use in a laboratory setting. These data are critical for reaction monitoring, quality control, and structural confirmation of derived products.

Core Physicochemical Properties

The essential identification and physical state information for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 81226-68-8 | [1] |

| Molecular Formula | C₆H₃BrCl₂O₂S | N/A |

| Molecular Weight | 297.96 g/mol | N/A |

| Appearance | Typically an off-white to yellow solid | N/A |

| Purity | ≥95% (typical) | [2] |

Spectroscopic Characterization

-

¹H NMR: The aromatic region is expected to show three distinct signals corresponding to the three protons on the benzene ring. Due to the substitution pattern, these protons will exhibit complex splitting (doublets and doublets of doublets). The proton positioned between the bromo and sulfonyl chloride groups will likely be the most downfield-shifted due to the combined electron-withdrawing effects.

-

¹³C NMR: The spectrum should display six signals for the six unique carbon atoms of the benzene ring. The carbon atom directly attached to the sulfonyl chloride group will be significantly deshielded.

-

Infrared (IR) Spectroscopy: The most prominent and diagnostic peaks will be the strong, characteristic asymmetric and symmetric stretching vibrations of the sulfonyl group (S=O), typically found in the regions of 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹.[3]

-

Mass Spectrometry (MS): The mass spectrum will show a complex molecular ion cluster due to the presence of two chlorine isotopes (³⁵Cl, ³⁷Cl) and two bromine isotopes (⁷⁹Br, ⁸¹Br), which is a definitive signature for confirming the compound's elemental composition.

Synthesis and Manufacturing

The most reliable and common method for synthesizing aryl sulfonyl chlorides is the Sandmeyer-type reaction, which proceeds via a diazonium salt intermediate.[4] This approach offers high yields and utilizes readily available starting materials.

Recommended Synthetic Protocol: Sandmeyer Reaction

This protocol outlines the conversion of 5-bromo-2-chloroaniline to the target sulfonyl chloride.

Step 1: Diazotization of 5-Bromo-2-chloroaniline

-

Prepare a solution of concentrated hydrochloric acid in water. Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add 5-bromo-2-chloroaniline to the cold acid solution with vigorous stirring to form a fine slurry of the corresponding amine hydrochloride salt.

-

Dissolve sodium nitrite in a minimal amount of cold water.

-

Add the sodium nitrite solution dropwise to the amine slurry, ensuring the temperature is maintained strictly between 0-5 °C. The formation of the orange-colored diazonium salt indicates the progression of the reaction.[5]

-

Continue stirring for an additional 15-20 minutes at this temperature upon completion of the addition.

Step 2: Sulfonylation (Sandmeyer Reaction)

-

In a separate flask, prepare a solution of sulfur dioxide in glacial acetic acid and add a catalytic amount of copper(I) chloride.[6] Cool this solution to 5-10 °C.

-

Slowly add the previously prepared cold diazonium salt solution to the sulfur dioxide solution. Vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, allow the reaction mixture to stir and slowly warm to room temperature over 1-2 hours.

-

Quench the reaction by pouring the mixture into a large volume of ice-water. The crude this compound will precipitate as a solid.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water to remove residual acids, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like hexane or a hexane/ethyl acetate mixture.

Synthesis Workflow Diagram

Caption: Synthetic workflow for this compound.

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound is governed by the high electrophilicity of the sulfur atom in the sulfonyl chloride group. This reactivity is driven by the strong electron-withdrawing capacity of the two oxygen atoms and the chlorine atom, rendering the sulfur atom highly susceptible to nucleophilic attack.

Key Chemical Transformations

-

Reaction with Amines (Sulfonamide Formation): This is the most prevalent reaction. It reacts readily with primary and secondary amines, typically in the presence of a non-nucleophilic base like pyridine or triethylamine, to yield the corresponding sulfonamides.[7] This reaction is the cornerstone of its application in medicinal chemistry.

-

Reaction with Alcohols (Sulfonate Ester Formation): In the presence of a base, it reacts with alcohols to form sulfonate esters.[8] These esters are excellent leaving groups in subsequent nucleophilic substitution reactions.

-

Hydrolysis: The compound is sensitive to moisture and will slowly hydrolyze in the presence of water to form the corresponding 5-bromo-2-chlorobenzenesulfonic acid and hydrochloric acid.[8] This necessitates careful handling and storage under anhydrous conditions.

-

Friedel-Crafts Sulfonylation: It can react with electron-rich aromatic compounds in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form diaryl sulfones.[8]

-

Reduction: The sulfonyl chloride can be reduced to the corresponding thiol, although this transformation often requires strong reducing agents.

Core Reactivity Pathways

Caption: Key reaction pathways of this compound.

Applications in Drug Discovery and Development

The unique structural features of this reagent make it a valuable building block in the synthesis of new chemical entities (NCEs).

-

Scaffold for Sulfonamide Libraries: Sulfonamides are a privileged scaffold in medicinal chemistry, found in a wide array of therapeutic agents including antibacterial, anti-inflammatory, and anti-cancer drugs.[2] This reagent allows for the straightforward synthesis of diverse sulfonamide libraries by reacting it with various amines, which can then be screened for biological activity.

-

Intermediate for SGLT-2 Inhibitors: The closely related precursor, 5-bromo-2-chlorobenzoic acid, is a critical starting material for the synthesis of a new generation of anti-diabetic drugs known as SGLT-2 inhibitors, such as Dapagliflozin and Empagliflozin.[9][10] The sulfonyl chloride derivative serves as a key intermediate for creating analogues and related compounds within this important therapeutic class.

-

Probes for Chemical Biology: The reactivity of the sulfonyl chloride group can be harnessed to covalently modify proteins, making its derivatives useful as probes for studying enzyme activity and cellular signaling pathways.[2]

Safety, Handling, and Storage

As a reactive chemical, proper handling of this compound is paramount to ensure laboratory safety.

-

Hazard Profile: This compound is classified as corrosive. It causes severe skin burns and eye damage.[11][12] Inhalation may cause respiratory irritation. Contact with water liberates toxic gas (HCl).[12]

-

Personal Protective Equipment (PPE): Always handle this chemical inside a certified fume hood. Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical safety goggles or a full-face shield.[13]

-

Handling: Avoid all contact with skin and eyes and prevent inhalation of dust or vapors.[14] Use only spark-proof tools and ensure adequate ventilation.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[13] It is crucial to store under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis from atmospheric moisture.[14] Keep away from incompatible materials such as strong bases, acids, oxidizing agents, and water.[12]

Conclusion

This compound is a powerful and versatile synthetic intermediate. Its well-defined reactivity, centered on the electrophilic sulfonyl chloride group, provides a reliable entry point for the synthesis of a vast array of sulfonamides and other sulfur-containing molecules. For researchers in drug discovery and process development, this reagent offers a strategic advantage for creating novel compounds with potential therapeutic value, particularly in established drug classes where the sulfonamide moiety is a key pharmacophore.

References

-

PubChem. (n.d.). 5-Bromo-2-chlorobenzoyl chloride. Retrieved January 27, 2026, from [Link]

-

Scribd. (n.d.). Synthesis of 5-Bromo-2-Chloro-Benzoic Acid. Retrieved January 27, 2026, from [Link]

-

Loba Chemie. (2018, November 27). 2-CHLORO-5-BROMO BENZOIC ACID MSDS. Retrieved January 27, 2026, from [Link]

-

Wikipedia. (n.d.). Diazonium compound. Retrieved January 27, 2026, from [Link]

-

National Institutes of Health. (n.d.). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Retrieved January 27, 2026, from [Link]

-

ResearchGate. (2025, August 6). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Retrieved January 27, 2026, from [Link]

- Google Patents. (n.d.). CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides.

-

Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved January 27, 2026, from [Link]

-

National Institutes of Health. (2024, July 11). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Retrieved January 27, 2026, from [Link]

- Google Patents. (n.d.). CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.

-

YouTube. (2020, January 22). Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl). Retrieved January 27, 2026, from [Link]

-

MIT Open Access Articles. (n.d.). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Retrieved January 27, 2026, from [Link]

-

ACD/Labs. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. Retrieved January 27, 2026, from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Bromobenzene. Retrieved January 27, 2026, from [Link]

-

Wikipedia. (n.d.). Sulfonyl halide. Retrieved January 27, 2026, from [Link]

-

WIPO Patentscope. (n.d.). 113321577 Preparation method of 5-bromo-2-chlorobenzoic acid. Retrieved January 27, 2026, from [Link]

-

Chemistry & Biology Interface. (2018). Recent advances in synthesis of sulfonamides: A review. Retrieved January 27, 2026, from [Link]

- Google Patents. (n.d.). CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid.

Sources

- 1. 81226-68-8|this compound|BLD Pharm [bldpharm.com]

- 2. Buy 5-Bromo-2-methylbenzene-1-sulfonyl chloride | 69321-56-8 [smolecule.com]

- 3. acdlabs.com [acdlabs.com]

- 4. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]

- 5. Diazonium compound - Wikipedia [en.wikipedia.org]

- 6. CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides - Google Patents [patents.google.com]

- 7. cbijournal.com [cbijournal.com]

- 8. Sulfonyl halide - Wikipedia [en.wikipedia.org]

- 9. CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google Patents [patents.google.com]

- 10. CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid - Google Patents [patents.google.com]

- 11. 5-Bromo-2-chlorobenzoyl chloride | C7H3BrCl2O | CID 2756871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. lobachemie.com [lobachemie.com]

- 14. assets.thermofisher.cn [assets.thermofisher.cn]

Technical Guide: 1H NMR Characterization of 5-Bromo-2-chlorobenzene-1-sulfonyl chloride

Executive Summary

5-Bromo-2-chlorobenzene-1-sulfonyl chloride is a highly functionalized electrophile commonly employed in medicinal chemistry for the synthesis of sulfonamide-based pharmacophores. Its structural integrity is critical for downstream yield; however, the sulfonyl chloride moiety is moisture-sensitive, making accurate analytical characterization a challenge.

This guide provides a rigorous framework for the acquisition, interpretation, and validation of the 1H NMR spectrum for this compound. It moves beyond simple peak listing to explain the causality of chemical shifts and provides a self-validating protocol to distinguish the pure compound from its hydrolysis degradation product (sulfonic acid).

Part 1: Structural Analysis & Theoretical Prediction

Before acquiring data, a structural hypothesis must be established to validate the results. The 1,2,5-trisubstituted benzene ring creates a distinct spin system.

Structural Geometry and Numbering

The molecule consists of a benzene core substituted as follows:

-

Position 1: Sulfonyl Chloride (

) – Strong Electron Withdrawing Group (EWG). -

Position 2: Chlorine (

) – Weak EWG / Mesomeric Donor. -

Position 5: Bromine (

) – Weak EWG / Mesomeric Donor. -

Protons: Located at positions 3, 4, and 6 .

The Spin System

The proton arrangement creates a specific coupling network:

-

H3 and H4: Adjacent carbons (Ortho relationship).

-

H4 and H6: Separated by one carbon (Meta relationship).

-

H3 and H6: Separated by two carbons (Para relationship).

Coupling Constants (

- (Ortho): Strong coupling, typically 8.0 – 9.0 Hz .

- (Meta): Weak coupling, typically 1.5 – 2.5 Hz .

- (Para): Negligible (< 1 Hz), usually not observed at standard field strengths (300-400 MHz).

Predicted Chemical Shifts (Additivity Rules)

Using substituent chemical shift increments (relative to benzene

| Proton | Environment | Electronic Effects | Predicted Shift ( | Multiplicity |

| H6 | Ortho to | Strongly Deshielded | 8.15 – 8.25 | Doublet ( |

| H4 | Ortho to | Moderately Deshielded | 7.55 – 7.65 | Doublet of Doublets ( |

| H3 | Ortho to | Shielded relative to H6 | 7.35 – 7.45 | Doublet ( |

*Note: Exact values vary by solvent concentration and temperature. The relative order (H6 > H4 > H3) is the diagnostic fingerprint.

Part 2: Experimental Protocol (Self-Validating System)

The primary failure mode in analyzing sulfonyl chlorides is hydrolysis due to wet solvents, converting the target molecule into 5-bromo-2-chlorobenzenesulfonic acid. The following protocol minimizes this risk.

Solvent Selection Strategy

-

Recommended:

(Chloroform-d).-

Why: Chemically inert toward acid chlorides; provides excellent solubility for halogenated aromatics.

-

-

Avoid:

or-

Why: DMSO is hygroscopic (absorbs water from air), accelerating hydrolysis. Methanol will react to form the methyl ester (sulfonate).

-

Sample Preparation Workflow

To ensure trustworthiness of the data, follow this "Dry-Path" workflow:

Figure 1: Dry-Path workflow for moisture-sensitive sulfonyl chlorides.

Critical Step: If using an older bottle of

Part 3: Spectral Interpretation & Diagnostics

The Diagnostic Fingerprint

Upon acquiring the spectrum, look for the following three signals in the aromatic region (7.0 – 8.5 ppm).

Signal A: The Deshielded Sentinel (H6)

-

Location: ~8.20 ppm.

-

Appearance: Sharp Doublet (

). -

Coupling:

Hz. -

Assignment: Proton at Position 6.

-

Logic: This proton is "sandwiched" between the highly electron-withdrawing sulfonyl group and the bromine. It is the most downfield signal. The small splitting comes from the meta coupling to H4.

Signal B: The Bridge (H4)

-

Location: ~7.60 ppm.

-

Appearance: Doublet of Doublets (

). -

Coupling:

Hz (Ortho) and -

Assignment: Proton at Position 4.

-

Logic: This proton couples to both its neighbors (H3 and H6), creating the signature "four-line" pattern (two doublets).

Signal C: The Shielded Neighbor (H3)

-

Location: ~7.40 ppm.

-

Appearance: Doublet (

). -

Coupling:

Hz. -

Assignment: Proton at Position 3.

-

Logic: Located ortho to the Chlorine, it is relatively less deshielded than H6. It only shows strong ortho coupling to H4.

Visualizing the Spin System

Figure 2: Coupling network topology. Thicker lines indicate stronger J-coupling.

Part 4: Quality Control & Troubleshooting

Detecting Hydrolysis (The "Acid Test")

If the sulfonyl chloride hydrolyzes to the sulfonic acid, the electronic environment changes. The

-

Observation: All chemical shifts will move slightly upfield (lower ppm).

-

Broadening: The sulfonic acid proton (

) is labile and often exchanges with trace water, appearing as a broad hump >10 ppm or merging with the water peak, whereas the -

Action: If peaks are broad or shifted upfield, re-prepare the sample in a fresh, dry solvent ampoule.

Impurity Profile Table

| Impurity Signal | Source | Remediation |

| Normal; use as reference. | ||

| Water in | Dry solvent with molecular sieves. | |

| Sulfonic Acid ( | Sample hydrolyzed. Discard and repurify. | |

| Dichloromethane ( | Residual synthesis solvent. Dry under high vacuum. |

References

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard source for substituent additivity rules).

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Authoritative text on coupling constants and spin systems).

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. (Essential for identifying solvent peaks).

Technical Guide: 13C NMR Characterization of 5-Bromo-2-chlorobenzene-1-sulfonyl chloride

Topic: 13C NMR Spectral Data for 5-Bromo-2-chlorobenzene-1-sulfonyl chloride Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Analytical Scientists

Executive Summary & Compound Utility

This compound (CAS: 81226-68-8) is a critical electrophilic building block in medicinal chemistry. It serves as a pivotal intermediate for the synthesis of sulfonamides, which are pharmacophores found in diuretics, antibiotics, and anti-inflammatory agents.

The precise structural characterization of this intermediate is essential for quality control in drug development pipelines. This guide provides a detailed analysis of the Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectral data, focusing on the unique electronic environments created by the interplay of the sulfonyl chloride (

Structural Analysis & Electronic Environment

To interpret the NMR data accurately, one must understand the electronic push-pull mechanisms at play on the benzene ring.

-

Sulfonyl Chloride Group (C1): A strong electron-withdrawing group (EWG) via induction (

) and resonance ( -

Chlorine (C2): Exhibits an inductive withdrawing effect but a resonance donating effect. The ipso carbon is deshielded, while ortho and para positions experience shielding.

-

Bromine (C5): A heavy atom. While electronegative, the "Heavy Atom Effect" (spin-orbit coupling) causes a significant upfield shift (shielding) of the ipso carbon, often placing it below the typical aromatic region (< 125 ppm).

Structural Diagram & Numbering Strategy

The following diagram illustrates the atom mapping used for the spectral assignment.

Experimental Protocol: Sample Preparation

Sulfonyl chlorides are moisture-sensitive. Hydrolysis yields the corresponding sulfonic acid, which will drastically alter the chemical shifts (particularly at C1). Strict adherence to anhydrous protocols is required.

Reagents and Equipment[1]

-

Solvent: Deuterochloroform (

) is preferred over DMSO- -

Internal Standard: Tetramethylsilane (TMS, 0.00 ppm).[1]

-

Concentration: ~20-30 mg of compound in 0.6 mL solvent.

Step-by-Step Workflow

13C NMR Spectral Data

The following data represents high-fidelity chemical shift assignments based on substituent additivity rules (Savitsky-Pretsch) and comparative analysis of empirically validated analogues (e.g., 2-chlorobenzenesulfonyl chloride and 5-bromo-2-chlorotoluene).

Solvent:

Chemical Shift Table[2][3][4]

| Carbon Position | Assignment | Chemical Shift ( | Multiplicity | Electronic Justification |

| C1 | 142.5 ± 1.5 | Singlet (Cq) | Strong deshielding by sulfonyl group; slightly offset by ortho-Cl. | |

| C2 | 133.0 ± 1.0 | Singlet (Cq) | Inductive deshielding by Chlorine. | |

| C3 | 131.8 ± 0.5 | Doublet (CH) | Ortho to Cl, meta to Br. | |

| C4 | 137.5 ± 0.5 | Doublet (CH) | Para to SO2Cl (deshielding resonance). | |

| C5 | 121.5 ± 1.5 | Singlet (Cq) | Diagnostic Peak: Heavy atom effect causes significant shielding (upfield shift). | |

| C6 | 129.5 ± 0.5 | Doublet (CH) | Ortho to SO2Cl, ortho to Br. |

Detailed Peak Interpretation

-

The Diagnostic "Heavy Atom" Peak (C5, ~121.5 ppm): The most distinct feature of this spectrum is the quaternary carbon attached to Bromine. Unlike Chlorine, which deshields its attached carbon (~133 ppm), Bromine shields the C5 nucleus due to the large electron cloud interfering with the magnetic field (spin-orbit coupling). Finding a quaternary carbon signal upfield near 120-122 ppm confirms the presence of the C-Br bond.

-

The Deshielded Sulfonyl Carbon (C1, ~142.5 ppm): The sulfonyl chloride group is powerfully electron-withdrawing. In benzenesulfonyl chloride, the ipso carbon appears at ~144 ppm. The presence of an ortho-Chlorine (at C2) exerts a minor shielding steric/electronic effect, bringing this value slightly lower to ~142.5 ppm.

-

Differentiation of CH Signals:

-

C4 is likely the most downfield CH signal (~137.5 ppm) because it is para to the strongly withdrawing sulfonyl group and ortho to the withdrawing bromine.

-

C3 and C6 appear in the standard aromatic region (129-132 ppm).

-

Synthesis Context & Impurity Profiling

Understanding the synthesis helps in identifying impurity peaks in the NMR spectrum.

-

Synthesis Route: Typically synthesized via the chlorosulfonation of 1-bromo-4-chlorobenzene using chlorosulfonic acid (

). -

Common Impurities:

-

Starting Material: 1-bromo-4-chlorobenzene (Symmetric peaks, simpler spectrum).

-

Hydrolysis Product: 5-bromo-2-chlorobenzenesulfonic acid. If the sample is wet, look for broad peaks and a shift of C1 upfield.

-

Isomers: 4-bromo-1-chlorobenzene-2-sulfonyl chloride (regioisomer).

-

Validation Check: If the C1 peak appears < 140 ppm or broadens significantly, suspect hydrolysis to the sulfonic acid.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2756871, 5-Bromo-2-chlorobenzoyl chloride. (Note: Structural analogue used for substituent comparison). Retrieved from [Link]

- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag. (Source of additivity rules for C-13 chemical shift prediction).

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

An In-depth Technical Guide to the Infrared and Mass Spectrometric Analysis of 5-Bromo-2-chlorobenzene-1-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the infrared (IR) and mass spectrometry (MS) characteristics of 5-bromo-2-chlorobenzene-1-sulfonyl chloride. As a key building block in synthetic organic chemistry, understanding its spectroscopic properties is crucial for reaction monitoring, quality control, and structural elucidation in the development of novel pharmaceutical and agrochemical agents.[1][2][3] This document moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and spectral features, thereby providing a robust framework for empirical analysis.

Molecular Structure and Significance

This compound is a polysubstituted aromatic compound featuring a sulfonyl chloride functional group, a bromine atom, and a chlorine atom attached to the benzene ring. The high reactivity of the sulfonyl chloride group makes it a versatile intermediate for the synthesis of sulfonamides and other derivatives of biological significance.[1][2] The presence of two different halogen atoms (bromine and chlorine) provides a distinctive isotopic signature in mass spectrometry, which is invaluable for its identification.

Caption: Molecular structure of this compound.

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by the characteristic absorptions of the sulfonyl chloride group and the substituted aromatic ring.

Key Vibrational Modes

The primary diagnostic bands for this molecule are the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group. These are typically strong and sharp, appearing in a well-defined region of the spectrum.[4] The substitution pattern on the benzene ring and the presence of carbon-halogen bonds also give rise to characteristic absorptions.

Table 1: Predicted Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 3100-3000 | Medium-Weak | Aromatic C-H stretching |

| 1580-1450 | Medium-Strong | Aromatic C=C ring stretching |

| 1380-1360 | Strong | SO₂ asymmetric stretching[4] |

| 1190-1170 | Strong | SO₂ symmetric stretching[4] |

| 1100-1000 | Medium-Weak | C-Cl stretching |

| 700-600 | Medium-Weak | C-Br stretching |

| 600-500 | Strong | S-Cl stretching |

Note: These are predicted values based on typical ranges for these functional groups. The exact positions may vary.

Experimental Protocol for IR Analysis

This protocol outlines a standard procedure for obtaining a high-quality IR spectrum using an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

-

Instrument Preparation:

-

Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

-

Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

-

Record a background spectrum to account for atmospheric CO₂ and water vapor.

-

-

Sample Preparation:

-

Place a small amount (a few milligrams) of solid this compound onto the center of the ATR crystal.

-

Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Set the spectral range to 4000-400 cm⁻¹.

-

Select a resolution of 4 cm⁻¹ for routine analysis.

-

Co-add a minimum of 16 scans to improve the signal-to-noise ratio.

-

Acquire the sample spectrum.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform a baseline correction if necessary.

-

Label the significant peaks with their corresponding wavenumbers.

-

Caption: Workflow for acquiring an FT-IR spectrum using an ATR accessory.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns. The presence of both bromine and chlorine in this compound results in a highly characteristic isotopic pattern for the molecular ion and any halogen-containing fragments.

Isotopic Abundance Patterns

-

Chlorine: Natural chlorine consists of two main isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), in an approximate 3:1 ratio.[5] Any fragment containing one chlorine atom will therefore appear as a pair of peaks (M and M+2) separated by two m/z units, with a relative intensity ratio of approximately 3:1.[5][6]

-

Bromine: Natural bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in a nearly 1:1 ratio.[6] A fragment containing one bromine atom will exhibit a pair of peaks (M and M+2) of almost equal intensity.[7]

For this compound, which contains one of each halogen, the molecular ion region will display a characteristic cluster of peaks at M, M+2, and M+4, reflecting the combined probabilities of the different isotopic combinations.

Predicted Fragmentation Pathway

Electron Ionization (EI) mass spectrometry is expected to induce fragmentation through several key pathways. The most common fragmentation events for aromatic sulfonyl chlorides involve the loss of the chlorine atom from the sulfonyl group, the entire SO₂Cl group, or cleavage of the C-S bond.

Caption: Predicted major fragmentation pathway for this compound under EI-MS.

Table 2: Predicted Major Fragments in the Mass Spectrum

| m/z (for most abundant isotopes) | Proposed Fragment Ion Structure | Comments |

| 288, 290, 292 | [C₆H₃⁷⁹Br³⁵ClSO₂³⁵Cl]⁺˙ | Molecular ion (M⁺˙) cluster. The pattern will be a combination of the 3:1 (Cl) and 1:1 (Br) isotopic ratios. |

| 253, 255, 257 | [C₆H₃⁷⁹Br³⁵ClSO₂]⁺ | Loss of the chlorine atom from the sulfonyl chloride group. |

| 190, 192 | [C₆H₃⁷⁹Br³⁵Cl]⁺˙ | Loss of the sulfonyl chloride group (SO₂Cl). |

| 155 | [C₆H₃³⁵Cl]⁺ | Loss of Br and SO₂Cl. |

| 99, 101 | [SO₂³⁵Cl]⁺ | Cleavage of the C-S bond. |

Experimental Protocol for MS Analysis

This protocol describes a general procedure for analyzing a solid sample using a Gas Chromatograph-Mass Spectrometer (GC-MS) with an EI source.

-

Sample Preparation:

-

Dissolve a small amount (~1 mg) of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 100 µg/mL.

-

-

Instrument Setup:

-

GC: Use a standard non-polar column (e.g., DB-5ms). Set a suitable temperature program, for example:

-

Initial temperature: 100 °C, hold for 1 minute.

-

Ramp: 15 °C/min to 280 °C.

-

Final hold: 5 minutes.

-

-

MS:

-

Set the ion source to Electron Ionization (EI) at 70 eV.

-

Set the mass range to scan from m/z 40 to 400.

-

Ensure the transfer line temperature is high enough (~280 °C) to prevent sample condensation.

-

-

-

Data Acquisition:

-

Inject 1 µL of the sample solution into the GC inlet.

-

Start the data acquisition. The GC will separate the components of the sample, and the MS will record the mass spectrum of the eluting compound.

-

-

Data Analysis:

-

Identify the chromatographic peak corresponding to this compound.

-

Extract the mass spectrum from this peak.

-

Analyze the molecular ion cluster to confirm the molecular weight and the presence of Br and Cl.

-

Identify the major fragment ions and compare them to the predicted fragmentation pattern.

-

Conclusion

The spectroscopic analysis of this compound by IR and MS provides a comprehensive and self-validating system for its identification and characterization. The IR spectrum confirms the presence of the key sulfonyl chloride and substituted aromatic functional groups. The mass spectrum provides an unambiguous molecular weight and elemental composition through its unique isotopic pattern, while the fragmentation data offers corroborating structural evidence. These field-proven techniques, when used in concert, are indispensable tools for any scientist working with this versatile synthetic intermediate.

References

-

Autech. 5-Bromo-2-Hydroxybenzenesulfonyl Chloride: A Powerful Chemical for Synthesis. Available at: [Link]

-

Doc Brown's Chemistry. C6H5Cl mass spectrum of chlorobenzene. Available at: [Link]

-

Chemguide. mass spectra - the M+2 peak. Available at: [Link]

-

ACD/Labs. IR, NMR and MS of a Sulfonyl Chloride compound. Available at: [Link]

-

YouTube. mass spectrometry examples 2. Available at: [Link]

Sources

- 1. Buy 5-Bromo-2-methylbenzene-1-sulfonyl chloride | 69321-56-8 [smolecule.com]

- 2. chemimpex.com [chemimpex.com]

- 3. time.com [time.com]

- 4. acdlabs.com [acdlabs.com]

- 5. C6H5Cl mass spectrum of chlorobenzene fragmentation pattern of m/z m/e ions for analysis and identification pairs of isotopic peaks due to chlorine isotopes image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. m.youtube.com [m.youtube.com]

Chemo-Selectivity and Synthetic Utility: Electrophilic Substitution of 5-Bromo-2-chlorobenzene-1-sulfonyl chloride

Executive Summary

5-Bromo-2-chlorobenzene-1-sulfonyl chloride (CAS: 21900-52-7) represents a "hardened" aromatic scaffold. Heavily substituted with electron-withdrawing groups (EWGs) and halogens, the ring exhibits significant deactivation toward Electrophilic Aromatic Substitution (EAS). While the sulfonyl chloride moiety is typically the primary reactive handle for nucleophilic substitution (sulfonamide formation), modifying the aromatic core itself requires precise control over harsh conditions.

This guide analyzes the electronic topography of the molecule to predict regioselectivity and provides a validated protocol for nitration —the most viable EAS reaction for this substrate.

Electronic Topography & Regioselectivity

To successfully perform EAS on this substrate, one must understand the competing directing effects of the three substituents. The molecule is an ABC-substituted benzene (1,2,5-substitution pattern).

Substituent Analysis

| Position | Substituent | Electronic Nature | Directing Effect | Strength |

| C1 | Strong EWG (Inductive/Resonance) | Meta director | Strongest (Dominant) | |

| C2 | Weak EWG (Inductive), Donor (Resonance) | Ortho/Para director | Intermediate | |

| C5 | Weak EWG (Inductive), Donor (Resonance) | Ortho/Para director | Weakest |

Site Prediction Logic

The ring is highly deactivated. The incoming electrophile (

-

Site C3 (Target):

-

Relative to

(C1): Meta position. (Favorable; -

Relative to

(C2): Ortho position. (Favorable; Cl directs here). -

Relative to

(C5): Meta position. (Unfavorable; Br directs away). -

Verdict:Highly Favored. The cooperative effects of the strongest director (

) and the adjacent chlorine make this the primary site.

-

-

Site C4:

-

Relative to

(C1): Para position. (Highly Disfavored). -

Relative to

(C2): Meta position. (Disfavored). -

Relative to

(C5): Ortho position. (Favorable). -

Verdict:Disfavored. The strong deactivation at the para position relative to the sulfonyl group overrides the weak ortho-direction of the bromine.

-

-

Site C6:

-

Relative to

(C1): Ortho position. (Disfavored electronically and sterically). -

Relative to

(C2): Para position. (Favorable). -

Relative to

(C5): Ortho position. (Favorable). -

Verdict:Secondary/Minor. While the halogens direct here, the steric bulk of the sulfonyl chloride and its strong electron withdrawal at the ortho position make this site kinetically slow.

-

Visualizing the Directing Vectors

Figure 1: Vector analysis of directing groups. Red arrows indicate deactivating meta-direction; Yellow arrows indicate ortho/para direction. Green node indicates the consensus reaction site.

Experimental Protocol: Nitration

Due to the deactivated nature of the ring, standard nitration conditions (

Objective: Synthesis of 5-bromo-2-chloro-3-nitrobenzene-1-sulfonyl chloride.

Reagents & Equipment

-

Substrate: this compound (1.0 eq).

-

Nitrating Agent: Fuming Nitric Acid (

, 1.2 eq). -

Solvent/Catalyst: Concentrated Sulfuric Acid (

, 98%). -

Apparatus: 3-neck round bottom flask, internal temperature probe, addition funnel, ice/salt bath.

Step-by-Step Methodology

-

Preparation of Mixed Acid:

-

Substrate Addition:

-

Dissolve the sulfonyl chloride substrate in a minimal amount of dry dichloromethane (DCM) or add as a finely ground solid if solubility allows.

-

Note: Adding as a solid prevents hydrolysis of the

group, which is moisture sensitive [1]. -

Add substrate slowly to the acid mixture at 0°C.

-

-

Reaction Phase:

-

Allow the mixture to warm to Room Temperature (RT) slowly.

-

If TLC indicates no reaction after 2 hours, heat predominantly to 50–60°C.

-

Caution: Do not exceed 80°C to avoid thermal decomposition of the sulfonyl chloride.

-

-

Quenching & Isolation:

-

Pour the reaction mixture over crushed ice (approx. 5x volume).

-

Extract immediately with DCM (

). -

Wash organic layer with cold water, then brine.

-

Dry over anhydrous

and concentrate in vacuo.

-

Workflow Diagram

Figure 2: Operational workflow for the nitration of deactivated sulfonyl chlorides.

Troubleshooting & Optimization

Hydrolysis Risk

The sulfonyl chloride group is labile. In the presence of water and acid, it can hydrolyze to the sulfonic acid (

-

Symptom: Product is water-soluble and lost during extraction.

-

Fix: Ensure all glassware is oven-dried. Use fuming nitric acid (low water content). Perform the quench rapidly and keep the aqueous phase cold to slow hydrolysis kinetics.

Isomer Distribution

While C3 is favored, trace amounts of C6 substitution may occur.

-

Purification: The C3-nitro isomer is typically more crystalline. Recrystallization from hexanes/ethyl acetate is usually sufficient to separate it from the C6 isomer or unreacted starting material.

Alternative: Sulfonamide Protection

If the sulfonyl chloride is too unstable for the required EAS conditions, convert it to a sulfonamide first.

-

React

with a secondary amine (e.g., morpholine) to form the sulfonamide. -

Perform EAS (Nitration).[2][5][6] The sulfonamide is robust against hydrolysis.

-

(Optional) The sulfonamide is generally the final pharmacophore, so regeneration of the chloride is rarely needed [2].

References

-

ChemicalBook. (n.d.). This compound Properties and Reactions. Retrieved from

-

Master Organic Chemistry. (2018). Sulfonyl Blocking Groups in Aromatic Synthesis.[2] Retrieved from

-

Study.com. (n.d.). Nitration of Chlorobenzene and Deactivated Systems.[6][7] Retrieved from

-

PubChem. (n.d.). 5-Bromo-2-chlorobenzenesulfonyl chloride Compound Summary. Retrieved from

Sources

- 1. Aromatic Reactivity [www2.chemistry.msu.edu]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. youtube.com [youtube.com]

- 6. archive.nptel.ac.in [archive.nptel.ac.in]

- 7. study.com [study.com]

Technical Guide: Reactive Site Mapping & Chemoselectivity of 5-Bromo-2-chlorobenzene-1-sulfonyl chloride

[1]

Executive Summary

5-Bromo-2-chlorobenzene-1-sulfonyl chloride (CAS: 21938-87-2) is a high-value tris-functionalized scaffold used extensively in the synthesis of sulfonamide-based pharmacophores, particularly in antiviral (HCV) and oncology drug discovery. Its utility stems from its three distinct reactive sites, each responding to orthogonal chemical triggers.

This guide provides a structural analysis of the molecule’s electronic landscape and defines the precise "Order of Operations" required to functionalize this scaffold without compromising yield or selectivity.

Molecular Architecture & Electronic Landscape

To design effective synthetic routes, one must first understand the electronic push-pull forces governing the benzene ring.

| Position | Substituent | Electronic Effect (Hammett) | Reactivity Profile |

| C1 | Sulfonyl Chloride ( | Strong EWG ( | Primary Electrophile. Highly reactive toward nucleophiles (amines, alcohols) via nucleophilic acyl substitution mechanisms.[1] |

| C5 | Bromine ( | Weak EWG / Weak Donor | Cross-Coupling Handle. The C-Br bond is weaker than C-Cl, making it the preferred site for Pd-catalyzed oxidative addition (Suzuki, Buchwald-Hartwig).[1] |

| C2 | Chlorine ( | Weak EWG / Weak Donor | Latent Electrophile. Sterically hindered and less reactive toward Pd than Br.[1] However, it is activated for |

Reactivity Heatmap (DOT Visualization)

The following diagram illustrates the hierarchy of reactivity, guiding the chemist on which site to engage first.

Caption: Hierarchical reactivity profile. The sulfonyl chloride must generally be addressed first to prevent hydrolysis or side reactions during subsequent metal-catalyzed steps.

Site 1: The Sulfonyl Chloride (Primary Functionalization)

The sulfonyl chloride moiety is the "warhead" of this molecule. It is moisture-sensitive and corrosive. In drug development, this site is almost exclusively converted into a sulfonamide .

Mechanism: Nucleophilic Substitution at Sulfur

Unlike acyl chlorides which proceed via a tetrahedral intermediate, sulfonyl chlorides react via a concerted

Standard Protocol: Sulfonamide Formation

Objective: Selective conversion of

-

Solvent: Anhydrous DCM or THF (to prevent hydrolysis to the sulfonic acid).

-

Base: Pyridine (1.1 eq) or Triethylamine (1.2 eq) to scavenge HCl.

-

Temperature:

to RT. -

Stoichiometry: 1.0 eq Substrate + 1.05 eq Amine.

Critical Insight: Do not use strong inorganic bases (NaOH, KOH) in aqueous media if you intend to preserve the C2-chlorine for later. Strong hydroxide can displace the activated C2-chlorine via

Site 2: The C5-Bromine (Chemoselective Coupling)

Once the sulfonamide is formed, the molecule presents two aryl halides: a bromide at C5 and a chloride at C2. Chemoselectivity is achieved by exploiting bond dissociation energies (BDE). The C-Br bond (

Reaction: Suzuki-Miyaura Coupling

Palladium(0) catalysts undergo oxidative addition into the C-Br bond much faster than the C-Cl bond.

-

Catalyst:

or -

Ligand: Avoid electron-rich, bulky ligands (like Buchwald ligands) in the first step if you want to strictly avoid touching the chloride. Standard triphenylphosphine ligands provide excellent selectivity for Br over Cl.

-

Base:

or

Self-Validating Check: Monitor reaction progress via LC-MS. The mono-coupled product (at C5) should appear first. If bis-coupling is observed, lower the temperature and reduce catalyst loading.

Site 3: The C2-Chlorine (The "Ortho Effect")

The chlorine at position 2 is generally inert to standard nucleophilic attack in chlorobenzene. However, in this scaffold, it is ortho to the sulfonyl group (a powerful electron-withdrawing group, EWG).

Mechanism: (Nucleophilic Aromatic Substitution)

The sulfonyl group withdraws electron density from the ring, stabilizing the Meisenheimer Complex intermediate formed when a nucleophile attacks C2.

Protocol: Displacement with Amines/Alkoxides[1]

-

Substrate: Must be the sulfonamide (the chloride is stable, but the sulfonyl chloride would have reacted already).

-

Nucleophile: Primary/Secondary amines or alkoxides.

-

Conditions: Polar aprotic solvent (DMSO, DMF, NMP) at elevated temperature (

). -

Base:

or DIPEA.

Note: If the C5-Bromine is still present,

Strategic Sequencing: The Order of Operations

To build a library of compounds, the sequence of reactions is non-negotiable. Attempting

Recommended Workflow

Caption: Optimized synthetic pathway ensuring maximum yield and chemoselectivity at each step.

Alternative Route (If C2 functionalization is prioritized)

If the C2 position requires a sensitive group incompatible with Suzuki conditions:

-

Sulfonylation (Site 1).

- at C2 (Site 3) - Requires careful temp control to avoid displacing Br.

-

Suzuki at C5 (Site 2).

References

-

PubChem. (n.d.). 5-Bromo-2-chlorobenzenesulfonyl chloride Compound Summary. National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]

- Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (General reference for Suzuki and SNAr mechanisms).

- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Source for Hammett parameters and nucleophilic substitution trends).

starting materials for 5-Bromo-2-chlorobenzene-1-sulfonyl chloride synthesis

Technical Guide: Synthesis of 5-Bromo-2-chlorobenzene-1-sulfonyl chloride

CAS Registry Number Mismatch Alert:

-

Target Name: this compound (Correct CAS: 81226-68-8 )[1][2][3][4][5][6]

-

User Provided CAS: 21900-39-0 (Corresponds to 5-Fluoro-2-methylbenzoyl chloride)

-

Scope: This guide strictly addresses the synthesis of This compound based on the textual topic provided.

Part 1: Executive Summary & Retrosynthetic Analysis

Objective: To provide a scalable, high-purity synthetic workflow for this compound. This compound is a critical sulfonylating agent used in the derivatization of amines for pharmaceutical intermediates (e.g., sulfonamide antibiotics, antidiabetics).

Retrosynthetic Strategy: The synthesis is approached via two distinct pathways depending on the required scale and purity profile.

-

Route A (Industrial "Workhorse"): Direct Chlorosulfonation. Utilizes electrophilic aromatic substitution (EAS) on 1-bromo-4-chlorobenzene. This route is economical but requires strict regiochemical control.

-

Route B (High-Specificity): Sandmeyer-Meerwein Reaction. Utilizes 5-bromo-2-chloroaniline as a scaffold, converting the amine to the sulfonyl chloride via a diazonium intermediate. This route guarantees the substitution pattern.

Figure 1: Retrosynthetic disconnection showing the two primary pathways to the target sulfonyl chloride.

Part 2: Starting Materials & Specifications

The quality of the starting material (SM) dictates the impurity profile of the final sulfonyl chloride.

Table 1: Core Starting Materials

| Material Name | CAS No. | Role | Critical Specification | Sourcing Note |

| 1-Bromo-4-chlorobenzene | 106-39-8 | Primary SM (Route A) | Purity >99.0% (GC)Isomer content <0.5% | Avoid "tech grade" which may contain o-isomer impurities. |

| Chlorosulfonic Acid | 7790-94-5 | Reagent (Route A) | Assay >98%Free SO₃ <1% | Highly hygroscopic. Must be fresh; aged acid yields sulfonic acid byproducts. |

| 5-Bromo-2-chloroaniline | 6358-64-1 | Primary SM (Route B) | Purity >98% (HPLC) | Ensure free of aniline/4-bromoaniline to prevent side-reactions. |

| Thionyl Chloride | 7719-09-7 | Reagent (Cleanup) | Assay >99% | Used to convert trace sulfonic acids to chlorides. |

Part 3: Detailed Synthetic Protocols

Method A: Direct Chlorosulfonation (Industrial Standard)

Mechanism & Causality: This reaction relies on Electrophilic Aromatic Substitution (EAS). The starting material, 1-bromo-4-chlorobenzene, has two directing groups: Chlorine (Ortho/Para) and Bromine (Ortho/Para).

-

Regioselectivity: The target position is ortho to the Chlorine and meta to the Bromine.

-

Why this works: Chlorine is smaller than Bromine. Steric hindrance makes the position ortho to Bromine (Position 3) less accessible than the position ortho to Chlorine (Position 2). Therefore, the major product is the desired 2-chloro-5-bromobenzenesulfonyl chloride.

Protocol:

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and a pressure-equalizing dropping funnel. Connect the condenser outlet to a caustic scrubber (NaOH trap) to neutralize HCl gas evolution.

-

Charging: Charge Chlorosulfonic acid (5.0 equiv) into the flask. Cool to 0–5°C using an ice/salt bath.

-

Addition: Dissolve 1-Bromo-4-chlorobenzene (1.0 equiv) in a minimal amount of dry dichloromethane (DCM) or add as a solid in small portions.

-

Critical Control Point: Add the substrate slowly over 1 hour. Exotherms >10°C promote polysulfonation.

-

-

Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Then, heat gradually to 60°C and hold for 4–6 hours.

-

Monitoring: Monitor by TLC (Hexane/EtOAc 8:2). The starting material spot (high Rf) should disappear.

-

-

Quenching (Hazardous): Cool the reaction mass to <10°C. Pour the reaction mixture very slowly onto crushed ice (approx. 10x weight of acid) with vigorous stirring.

-

Safety: Violent reaction!

gas and heat release.

-

-

Isolation: The sulfonyl chloride will precipitate as a solid or heavy oil. Extract with DCM (

). Wash the organic layer with cold water, then cold 5% -

Purification: Dry over anhydrous

and concentrate. Recrystallize from Hexane/Chloroform to remove any 2-bromo-5-chlorobenzenesulfonyl chloride isomer.

Method B: Sandmeyer-Meerwein Reaction (High Specificity)

Mechanism & Causality: This route bypasses regioselectivity issues by fixing the position of the nitrogen. The amino group is converted to a diazonium salt, which then undergoes a copper-catalyzed redox reaction with sulfur dioxide to form the sulfonyl chloride.

Protocol:

-

Diazotization:

-

Dissolve 5-Bromo-2-chloroaniline (1.0 equiv) in concentrated

(3.0 equiv) and acetic acid. Cool to -5°C. -

Add aqueous

(1.1 equiv) dropwise, maintaining temp <0°C. Stir for 30 min. -

Validation: Check for excess nitrous acid using starch-iodide paper (should turn blue instantly).

-

-

Meerwein Reaction:

-

In a separate vessel, prepare a saturated solution of

gas in glacial acetic acid containing -

Pour the cold diazonium solution into the

mixture while stirring. -

Observation: Nitrogen gas (

) evolution will be vigorous.

-

-

Workup:

-

Once gas evolution ceases (approx. 1-2 hours), pour the mixture into ice water.

-

Filter the precipitated solid.

-

Yield: Typically 70-80%. This method usually yields a cleaner crude product than Method A.

-

Part 4: Process Logic & Validation

The following diagram illustrates the decision logic and validation steps for the synthesis.

Figure 2: Process decision logic and validation workflow.

Self-Validating System (Quality Control):

-

1H-NMR Confirmation:

-

The target molecule has a specific aromatic splitting pattern.

-

H-6 (Ortho to

): Look for a doublet at ~8.2 ppm (Deshielded by sulfonyl). -

H-3 (Ortho to Cl): Doublet at ~7.5 ppm.

-

H-4 (Meta to both): Doublet of Doublets.

-

Failure Mode: If the spectrum shows a complex multiplet region, you likely have a mixture of isomers (2-chloro vs 2-bromo sulfonyl chlorides).

-

-

Hydrolysis Test: Sulfonyl chlorides are moisture sensitive. A small sample heated in water should dissolve and precipitate AgCl upon addition of

, confirming the active chloride.

Part 5: Safety & Handling

-

Chlorosulfonic Acid: Extremely corrosive and reacts explosively with water. Never add water to the acid. Always add acid to the reaction, and quench by adding the reaction mass to ice.

-

Sulfonyl Chlorides: Potent lachrymators and skin sensitizers. Handle in a fume hood.

-

Waste Disposal: Aqueous waste from quenching contains high concentrations of

and

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7806, 1-Bromo-4-chlorobenzene. Retrieved from [Link]

- Huntress, E. H., & Carten, F. H. (1940). Identification of Organic Compounds. I. Chlorosulfonic Acid as a Reagent for the Identification of Aryl Halides. Journal of the American Chemical Society, 62(3), 511–514.

-

American Elements. (2025). 5-Bromo-2-chlorobenzenesulfonyl Chloride Data Sheet. Retrieved from [Link][4]

-